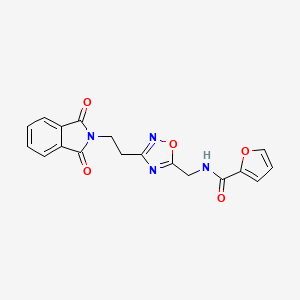

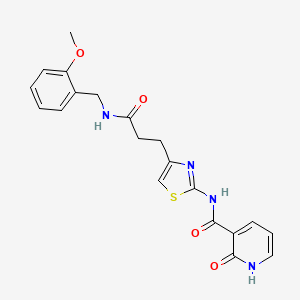

![molecular formula C19H22FN5O2S B2477312 2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methylbutyl)acetamide CAS No. 1226431-29-3](/img/structure/B2477312.png)

2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methylbutyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product .Molecular Structure Analysis

This could involve techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo. This could include its reactivity with various reagents, the conditions under which it reacts, and the products of these reactions .Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .科学的研究の応用

Triazole Derivatives in Scientific Research

Triazole derivatives are well-recognized in scientific research for their broad spectrum of biological activities. These compounds have been extensively explored for their potential in developing new therapeutic agents due to their versatility and pharmacological properties.

Antibacterial and Antifungal Properties : Triazole-containing hybrids have demonstrated significant potential against various bacterial and fungal pathogens, including drug-resistant strains. For example, 1,2,3-triazole and 1,2,4-triazole derivatives have shown potent inhibitory effects on DNA gyrase, topoisomerase IV, and other targets critical for bacterial survival, indicating their promise as novel anti-infective agents (Li & Zhang, 2021).

Anticancer Activity : Some triazole derivatives have been investigated for their potential anticancer activities. Their ability to interfere with various biological pathways, including those involved in cell proliferation and apoptosis, makes them valuable candidates for anticancer drug development.

Antioxidant Properties : Triazole compounds have also been explored for their antioxidant properties, offering potential protective effects against oxidative stress-related diseases.

作用機序

Target of Action

The compound, also known as Fezolinetant , is a selective antagonist of the Neurokinin-3 (NK-3) receptor . The NK-3 receptor is a G-protein coupled receptor (GPCR) that binds the neuropeptide neurokinin B (NKB). This receptor plays a crucial role in various physiological processes, including pain perception, cardiovascular homeostasis, and endocrine regulation.

Mode of Action

Fezolinetant acts by binding to the NK-3 receptor, thereby inhibiting its activation by NKB This inhibition prevents the downstream signaling cascade associated with NK-3 receptor activation

Biochemical Pathways

The NK-3 receptor is part of the tachykinin family of receptors, which also includes NK-1 and NK-2 receptors. These receptors are involved in various signaling pathways, including the phospholipase C (PLC) pathway, which leads to the release of intracellular calcium and activation of protein kinase C (PKC). By inhibiting the NK-3 receptor, Fezolinetant can potentially affect these biochemical pathways .

Pharmacokinetics

It is soluble in dmso, indicating that it may have good bioavailability . The compound’s boiling point is predicted to be 623.0±65.0 °C, and its density is predicted to be 1.56±0.1 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Safety and Hazards

特性

IUPAC Name |

2-[[7-[(4-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(3-methylbutyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN5O2S/c1-13(2)7-8-21-16(26)12-28-19-23-22-17-18(27)24(9-10-25(17)19)11-14-3-5-15(20)6-4-14/h3-6,9-10,13H,7-8,11-12H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKXAXDVNSRTTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CSC1=NN=C2N1C=CN(C2=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

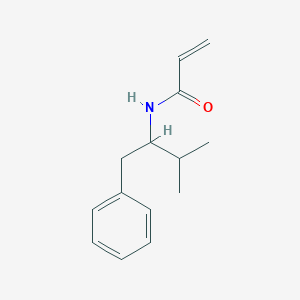

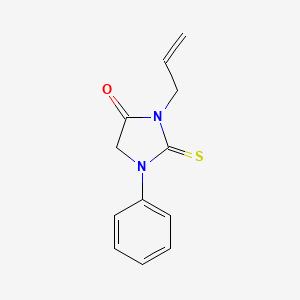

![N-benzyl-2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2477230.png)

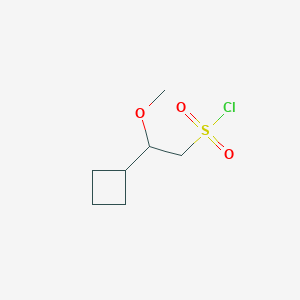

![2,6-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2477233.png)

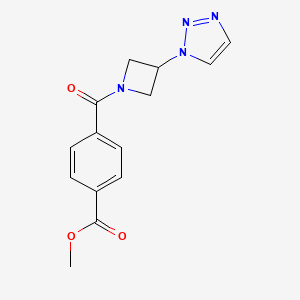

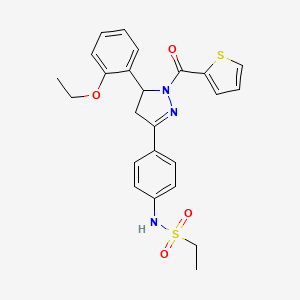

![N-(2,4-difluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477234.png)

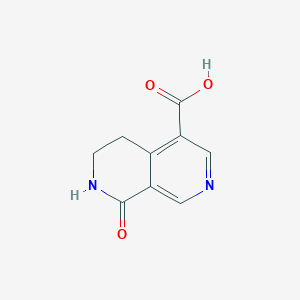

![2-{4-[4-(Morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2477238.png)

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2477239.png)

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2477252.png)